2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine
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Overview
Description
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromopyrimidine moiety linked to a piperidine ring through an oxymethyl bridge, and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, pyrimidine, is brominated using a brominating agent such as bromine or N-bromosuccinimide to introduce the bromine atom at the desired position.
Oxymethylation: The bromopyrimidine is then reacted with formaldehyde and a suitable base to form the oxymethyl intermediate.
Piperidine Introduction: The oxymethyl intermediate is reacted with piperidine under basic conditions to form the piperidin-1-yl derivative.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide to introduce the methyl group at the desired position on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, thiol, or alkoxy derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound with altered functional groups.
Coupling Products: Biaryl or other coupled products with extended carbon chains.
Scientific Research Applications
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The oxymethyl bridge facilitates the interaction between the pyrimidine and piperidine rings, contributing to the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde
- 5-Bromopyridine derivatives
Uniqueness
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine is unique due to its specific combination of functional groups and structural features. The presence of both bromopyrimidine and piperidine moieties linked by an oxymethyl bridge provides distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-11-4-5-17-14(20-11)21-6-2-3-12(9-21)10-22-15-18-7-13(16)8-19-15/h4-5,7-8,12H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPWFQFOQZECLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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